Mat2A-IN-12
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Overview
Description
Mat2A-IN-12 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in various biological processes . This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-12 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps :
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of solvents, reaction conditions, and purification methods to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-12 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Mat2A-IN-12 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown promise in inhibiting the growth of certain cancer cells by targeting MAT2A, which is often overexpressed in cancer.
Epigenetics: The compound is used to study the role of SAM in DNA and histone methylation, which are critical for gene regulation.
Metabolic Studies: This compound is used to investigate the role of MAT2A in cellular metabolism and its impact on various metabolic pathways.
Drug Development: The compound serves as a lead compound for developing new therapeutic agents targeting MAT2A.
Mechanism of Action
Mat2A-IN-12 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the synthesis of SAM . This inhibition disrupts various methylation processes, including DNA and histone methylation, which are essential for gene expression and cellular function . The compound’s mechanism of action involves binding to an allosteric site on MAT2A, leading to conformational changes that reduce the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Mat2A-IN-12 in terms of their structure and function, including:
PF-9366: Another MAT2A inhibitor that binds to an allosteric site on the enzyme.
IDE397: A potent MAT2A inhibitor developed for therapeutic applications in cancer.
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting MAT2A. Its ability to penetrate the blood-brain barrier and its efficacy in vivo make it a promising candidate for further development .
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
8-methoxy-3-methyl-1-(4-methylphenyl)-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium |
InChI |
InChI=1S/C20H17NO3/c1-12-4-6-14(7-5-12)20-19-16-11-15(23-3)8-9-17(16)24-18(19)10-13(2)21(20)22/h4-11H,1-3H3 |
InChI Key |
BWMRZPZVODSGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(=CC3=C2C4=C(O3)C=CC(=C4)OC)C)[O-] |
Origin of Product |
United States |
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